Altronic acid

Description

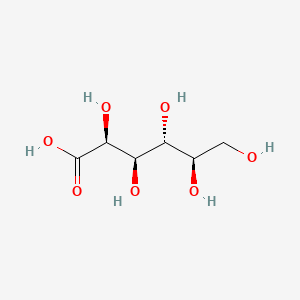

Structure

3D Structure

Properties

CAS No. |

24871-35-0 |

|---|---|

Molecular Formula |

C6H12O7 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |

InChI Key |

RGHNJXZEOKUKBD-AIHAYLRMSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Altronic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (L-Idonic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid, systematically known as L-Idonic acid, is a stereoisomer of gluconic acid. While its counterpart, D-gluconic acid, is widely studied and utilized, L-Idonic acid is a less common and consequently less characterized compound. This technical guide provides a comprehensive overview of the available scientific information regarding the structure, properties, and biological significance of L-Idonic acid. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. Due to the limited specific research on L-Idonic acid, this guide also draws upon general knowledge of aldonic acids to provide a broader context.

Chemical Structure and Properties

L-Idonic acid is a six-carbon sugar acid belonging to the aldonic acid family. Its structure consists of a hexanoic acid backbone with five hydroxyl groups. The stereochemistry at the chiral centers is defined as 2S, 3R, 4R, and 5R. In aqueous solutions, aldonic acids, including L-Idonic acid, can exist in equilibrium with their corresponding lactone form, in this case, L-idonolactone.

Physicochemical Properties

Quantitative experimental data for pure L-Idonic acid is scarce in publicly available literature. However, general properties of aldonic acids suggest that it is a water-soluble, crystalline solid. The properties of its more common stereoisomer, D-gluconic acid, are provided for reference.

| Property | Value (for D-Gluconic Acid) |

| Molecular Formula | C₆H₁₂O₇ |

| Molar Mass | 196.16 g/mol |

| Melting Point | 131 °C |

| Water Solubility | High |

| pKa | 3.86 |

Note: This data is for D-Gluconic acid and should be used as an estimation for L-Idonic acid with caution.

Structural Diagram

The chemical structure of L-Idonic acid is depicted below.

Caption: Chemical structure of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (L-Idonic Acid).

Synthesis and Characterization

General Synthetic Approaches

2.1.1. Oxidation of the Corresponding Aldose: The most common method for preparing aldonic acids is the oxidation of the aldehyde group of the corresponding aldose sugar. For L-Idonic acid, the starting material would be L-idose.

-

Experimental Protocol: Oxidation of L-Idose (Hypothetical)

-

Reaction Setup: Dissolve L-idose in water in a reaction vessel equipped with a stirrer and temperature control.

-

Oxidizing Agent: A mild oxidizing agent, such as bromine water, is typically used. The reaction is generally performed at or near neutral pH.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the excess bromine is removed, and the solution is treated with a silver salt (e.g., silver carbonate) to precipitate bromide ions. The resulting L-idonic acid can be isolated by crystallization or chromatographic techniques.

-

2.1.2. Enzymatic Synthesis: Biocatalytic methods offer high selectivity and are increasingly used for the synthesis of sugar acids.

-

Experimental Protocol: Enzymatic Oxidation (General)

-

Enzyme Selection: An appropriate oxidase or dehydrogenase that acts on L-idose would be required.

-

Reaction Conditions: The reaction is carried out in an aqueous buffer at the optimal pH and temperature for the chosen enzyme.

-

Product Isolation: The product, L-idonic acid, can be purified from the reaction mixture using ion-exchange chromatography or other chromatographic methods.

-

Characterization Methods

The characterization of L-Idonic acid would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon skeleton and the stereochemistry of the hydroxyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): Often used for the analysis of derivatized aldonic acids to determine purity and for quantitative analysis.[1]

-

Optical Rotation: To determine the specific rotation, which is a key characteristic of a chiral molecule.

Biological Significance and Potential Applications

The biological role of L-Idonic acid is not well-established. However, recent research has identified it as a component of a naturally occurring antimicrobial compound.

Natural Occurrence

L-Idonic acid has been identified as a core component of Stonikacidin A, a 4-bromopyrrole alkaloid isolated from the marine sponge Lissodendoryx papillosa.[2] Stonikacidin A has demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.[2]

Proposed Biosynthetic Pathway

A biosynthetic pathway for Stonikacidin A has been proposed, which involves the enzymatic oxidation of L-idose to form an L-idonic acid intermediate.[2] This suggests that enzymatic machinery for the production of L-Idonic acid exists in certain organisms.

Caption: Proposed biosynthetic pathway of Stonikacidin A, involving L-Idonic acid as a key intermediate.

Potential Therapeutic Relevance

While direct evidence is limited, the presence of L-Idonic acid in a bioactive natural product suggests potential for further investigation into its own biological activities. Given the roles of other sugar acids in cellular processes, L-Idonic acid could be explored for its potential in areas such as:

-

Antimicrobial Drug Development: As a component of an antimicrobial agent, synthetic derivatives of L-Idonic acid could be explored.

-

Metabolic Studies: As a stereoisomer of gluconic acid, it may interact with metabolic pathways involving sugar metabolism.

Future Research Directions

The field of study for (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is still in its nascent stages. Key areas for future research include:

-

Development of Stereoselective Synthesis: Establishing a reliable and efficient method for the synthesis of pure L-Idonic acid is crucial for enabling further research.

-

Biological Activity Screening: A thorough investigation of the biological activities of pure L-Idonic acid is warranted, particularly in the areas of antimicrobial and metabolic effects.

-

Elucidation of Metabolic Pathways: Understanding if and how L-Idonic acid is metabolized in various organisms could reveal novel biochemical pathways.

-

Comparative Studies: Direct comparison of the physicochemical and biological properties of L-Idonic acid with its other stereoisomers would provide valuable insights into structure-activity relationships.

Conclusion

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (L-Idonic acid) represents an under-explored area of carbohydrate chemistry and biology. Its recent discovery as a component of a bioactive marine natural product opens up new avenues for research and development. This guide has summarized the current state of knowledge and highlighted the significant gaps that need to be addressed to fully understand and potentially exploit the properties of this chiral molecule. Further investigation into its synthesis, characterization, and biological function is essential for unlocking its full potential in the fields of medicine and biotechnology.

References

An In-depth Technical Guide to Alendronic Acid: Properties, Pathways, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Alendronic Acid, a key therapeutic agent in the management of bone-related disorders. It details its mechanism of action through the inhibition of the mevalonate pathway and outlines established experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

Alendronic acid is a second-generation bisphosphonate widely prescribed for the treatment of osteoporosis and other bone diseases.[1][2] Its efficacy is rooted in its ability to inhibit osteoclast-mediated bone resorption.[3][4]

The following tables summarize the key quantitative data for Alendronic acid.

| Identifier | Value | Source |

| IUPAC Name | (4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | [1] |

| CAS Number | 66376-36-1 | [1] |

| Chemical Formula | C4H13NO7P2 | [1] |

| Molecular Weight | 249.10 g/mol | [1] |

| Property | Value | Source |

| Melting Point | 233-235 °C (decomposes) | [1][5][6] |

| pKa1 | 2.43 - 2.72 | [1][5][6][7] |

| pKa2 | 7.55 - 8.73 | [1][5][6][7] |

| pKa3 | 10.5 - 10.80 | [1][5][6][7] |

| pKa4 | 11.6 - 11.99 | [1][5][6][7] |

| Solubility (Water) | Soluble | [1] |

| Solubility (Ethanol) | Very slightly soluble | [1] |

| Solubility (Chloroform) | Practically insoluble | [1] |

| LogP | -2.63 | [8] |

A note on "Altronic Acid": Initial searches for "this compound" yielded limited data from PubChem, identifying it as (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid with a molecular formula of C6H12O7 and a molecular weight of 196.16 g/mol .[9] Due to the scarcity of further information, and the extensive data available for the similarly named "Alendronic acid," this guide focuses on the latter, a compound of significant interest to the target audience.

Signaling Pathway: Inhibition of the Mevalonate Pathway

Alendronic acid's primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[3][10] This pathway is essential for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are necessary for osteoclast function and survival.[10][11] By disrupting this pathway, alendronate leads to osteoclast apoptosis and a reduction in bone resorption.[11]

Experimental Protocols

A common method for the synthesis of alendronic acid involves the reaction of 4-aminobutyric acid with phosphorous acid and a phosphorus trihalide, such as phosphorus trichloride, often in the presence of a solvent like methanesulfonic acid.[12][13][14]

Materials:

-

4-aminobutyric acid

-

Phosphorous acid

-

Phosphorus trichloride

-

Methanesulfonic acid

-

Water

-

Methanol

-

Decolorizing charcoal

Procedure:

-

Melt phosphorous acid in a reaction flask under a nitrogen atmosphere.

-

Add 4-aminobutyric acid to the molten phosphorous acid with stirring.

-

Slowly add phosphorus trichloride to the mixture.

-

After the addition is complete, add water to the reaction mixture.

-

Add decolorizing charcoal and boil the mixture.

-

Filter the hot solution and reflux the filtrate.

-

Cool the solution and precipitate the product by adding methanol.

-

Collect the solid product by filtration and dry.

The concentration of alendronic acid in pharmaceutical formulations and biological samples can be determined using HPLC.[8] A common method utilizes a mixed-mode column with a mobile phase consisting of water, acetonitrile, and an acid modifier like trifluoroacetic acid, followed by evaporative light scattering detection (ELSD).[8]

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Mixed-mode column (e.g., Primesep SB)

-

Evaporative Light Scattering Detector (ELSD)

Mobile Phase:

-

A gradient of water, acetonitrile, and trifluoroacetic acid.[8]

Detection:

-

ELSD at an elevated temperature (e.g., 80°C).[8]

Procedure:

-

Prepare standard solutions of alendronic acid of known concentrations.

-

Prepare the sample for analysis (e.g., dissolve the pharmaceutical formulation, extract from a biological matrix).

-

Inject the standards and samples onto the HPLC system.

-

Elute the column with the mobile phase gradient.

-

Detect the analyte using the ELSD.

-

Quantify the amount of alendronic acid in the sample by comparing the peak area to the standard curve.

References

- 1. Alendronic Acid | C4H13NO7P2 | CID 2088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. About alendronic acid - NHS [nhs.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biosynth.com [biosynth.com]

- 5. Alendronic Acid [drugfuture.com]

- 6. Alendronic Acid [chembk.com]

- 7. Determination of pKa values of alendronate sodium in aqueous solution by piecewise linear regression based on acid-base potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alendronic Acid | SIELC Technologies [sielc.com]

- 9. This compound | C6H12O7 | CID 439315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alendronic acid - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. EP1169326B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]

- 13. US6201148B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Altronic Acid Biosynthesis in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of altronic acid in the bacterium Escherichia coli. This compound and its intermediates are key players in the intricate network of uronic acid metabolism, a pathway of significant interest for metabolic engineering and the development of novel therapeutics. This document details the core biosynthetic pathway, the enzymes involved, their genetic regulation, and provides detailed experimental protocols for their study. Quantitative data is summarized for comparative analysis, and all relevant pathways and workflows are visualized using signaling pathway diagrams. This guide is intended to be a valuable resource for researchers in microbiology, synthetic biology, and drug development seeking to understand and manipulate this important metabolic route.

Introduction

Escherichia coli, a model organism for microbial physiology and metabolic engineering, possesses a sophisticated system for the catabolism of hexuronic acids, such as D-glucuronate and D-galacturonate. These pathways, collectively known as the uronic acid or hexuronate-interconversion pathway, lead to the formation of various sugar acid intermediates, including D-altronic acid. The enzymes and regulatory networks governing this metabolism are of considerable interest for the bio-based production of valuable chemicals and for understanding bacterial adaptation to different carbon sources. This guide provides an in-depth exploration of the this compound biosynthetic pathway in E. coli, with a focus on the genetic and biochemical details relevant to research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of D-altronic acid in Escherichia coli is initiated from the common hexuronate, D-glucuronate. The pathway involves a series of enzymatic conversions, primarily orchestrated by enzymes encoded by the uxa and uxu operons. The established pathway proceeds as follows:

-

Isomerization of D-Glucuronate: The pathway begins with the isomerization of D-glucuronate to D-fructuronate. This reaction is catalyzed by Uronate Isomerase , encoded by the uxaC gene. This enzyme can also convert D-galacturonate to D-tagaturonate.

-

Reduction to D-Altronate: The subsequent step involves the reduction of an intermediate keto-acid to D-altronate. While D-fructuronate is primarily reduced to D-mannonate by Fructuronate Reductase (encoded by uxuB), this enzyme also exhibits activity towards D-tagaturonate, reducing it to D-altronate. Therefore, the pathway to D-altronate likely proceeds via the isomerization of D-galacturonate to D-tagaturonate, followed by its reduction.

-

Dehydration of D-Altronate: The final step in this specific pathway is the dehydration of D-altronate to 2-dehydro-3-deoxy-D-gluconate. This reaction is catalyzed by Altronate Dehydratase , encoded by the uxaA gene.

The resulting 2-dehydro-3-deoxy-D-gluconate then enters the Entner-Doudoroff pathway.

Caption: Genetic regulation of the this compound pathway in E. coli.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes in the this compound biosynthetic pathway in Escherichia coli. This data is essential for modeling metabolic flux and for designing metabolic engineering strategies.

| Enzyme | Gene | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH |

| Uronate Isomerase | uxaC | D-Glucuronate | 0.51 | - | 196 | 8.0 |

| Uronate Isomerase | uxaC | D-Galacturonate | - | - | - | - |

| Fructuronate Reductase | uxuB | D-Fructuronate | - | - | - | - |

| Fructuronate Reductase | uxuB | D-Tagaturonate | - | - | - | - |

| Altronate Dehydratase | uxaA | D-Altronate | - | - | - | 7.5[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Enzyme Assay for Uronate Isomerase (UxaC)

This protocol is adapted from a coupled spectrophotometric assay.

Principle: The isomerization of D-glucuronate to D-fructuronate by Uronate Isomerase is coupled to the NADH-dependent reduction of D-fructuronate to D-mannonate by an excess of mannonate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

50 mM HEPES buffer, pH 8.0

-

10 mM D-glucuronate stock solution

-

10 mM NADH stock solution

-

Mannonate dehydrogenase (commercial or purified)

-

Purified Uronate Isomerase or cell lysate containing the enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL of 50 mM HEPES buffer, pH 8.0

-

100 µL of 10 mM D-glucuronate

-

50 µL of 10 mM NADH

-

Sufficient mannonate dehydrogenase to ensure it is not rate-limiting.

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the Uronate Isomerase preparation.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (εNADH at 340 nm = 6.22 mM-1cm-1).

Enzyme Assay for Fructuronate Reductase (UxuB)

Principle: The activity of Fructuronate Reductase is measured by monitoring the oxidation of NADH to NAD+ as it reduces D-fructuronate (or D-tagaturonate) to D-mannonate (or D-altronate). The decrease in absorbance at 340 nm is proportional to the enzyme activity.

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.0

-

10 mM D-fructuronate or D-tagaturonate stock solution

-

10 mM NADH stock solution

-

Purified Fructuronate Reductase or cell lysate

Procedure:

-

In a cuvette, mix:

-

850 µL of 100 mM potassium phosphate buffer, pH 7.0

-

100 µL of 10 mM substrate (D-fructuronate or D-tagaturonate)

-

50 µL of 10 mM NADH

-

-

Incubate at 37°C for 5 minutes.

-

Start the reaction by adding 50 µL of the enzyme solution.

-

Record the change in absorbance at 340 nm over time.

-

Calculate the specific activity as described for Uronate Isomerase.

Enzyme Assay for Altronate Dehydratase (UxaA)

Principle: This assay measures the formation of the product, 2-dehydro-3-deoxy-D-gluconate, from D-altronate. The product can be quantified using a colorimetric method with thiobarbituric acid (TBA), which forms a pink chromophore with the periodate cleavage product of 2-dehydro-3-deoxy-D-gluconate.

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5

-

10 mM D-altronate stock solution

-

10% (w/v) Trichloroacetic acid (TCA)

-

0.025 M Periodic acid in 0.125 N H2SO4

-

2% (w/v) Sodium arsenite in 0.5 N HCl

-

0.3% (w/v) Thiobarbituric acid solution

-

Purified Altronate Dehydratase or cell lysate

Procedure:

-

Set up the enzymatic reaction in a microcentrifuge tube:

-

450 µL of 50 mM Tris-HCl buffer, pH 7.5

-

50 µL of 10 mM D-altronate

-

50 µL of enzyme solution

-

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of 10% TCA.

-

Centrifuge to pellet any precipitated protein.

-

To 200 µL of the supernatant, add 100 µL of the periodic acid reagent and incubate at room temperature for 20 minutes.

-

Add 200 µL of the sodium arsenite solution and mix until the yellow color disappears.

-

Add 800 µL of the thiobarbituric acid solution and heat at 100°C for 10 minutes.

-

Cool the tubes and measure the absorbance at 549 nm.

-

Create a standard curve using known concentrations of 2-dehydro-3-deoxy-D-gluconate.

References

The Role of Altronic Acid in Microbial Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altronic acid, a hexonic acid, is an intermediate in the microbial catabolism of certain uronic acids. While not as extensively studied as other sugar acids, its role in the metabolic pathways of microorganisms like Escherichia coli provides a key example of how bacteria utilize diverse carbohydrate sources. This technical guide synthesizes the available scientific literature to provide an in-depth look at the core aspects of this compound metabolism, focusing on the well-characterized pathway in E. coli. The information presented herein is primarily based on foundational research that has elucidated the key enzymatic steps in its degradation.

Core Metabolic Pathway of D-Altronic Acid

In Escherichia coli, D-altronic acid is an intermediate in the catabolism of D-galacturonic acid. The pathway involves the conversion of D-galacturonic acid to D-tagaturonic acid, which is then reduced to D-altronic acid. The subsequent steps involve the dehydration of D-altronic acid to 2-keto-3-deoxy-D-gluconic acid (KDG), which then enters a central metabolic pathway.

The key enzymes involved in the direct metabolism of D-altronic acid are:

-

D-Altronic Acid Dehydrogenase: While not directly acting on this compound to initiate its catabolism, this enzyme (in conjunction with D-mannonic acid dehydrogenase) is involved in the broader uronic acid metabolic pathway.

-

D-Altronic Acid Dehydratase: This enzyme catalyzes the irreversible dehydration of D-altronic acid to form 2-keto-3-deoxy-D-gluconic acid (KDG).

The resulting KDG is then phosphorylated by 2-keto-3-deoxy-D-gluconokinase to form 2-keto-3-deoxy-6-phospho-D-gluconic acid (KDPG), which is a key intermediate in the Entner-Doudoroff pathway.

Diagram of the D-Altronic Acid Catabolic Pathway

Caption: Catabolic pathway of D-altronic acid in E. coli.

Quantitative Data on Key Enzymes

The following table summarizes the quantitative data available for the key enzymes involved in D-altronic acid metabolism as reported in the foundational literature.

| Enzyme | Organism | Substrate | Km (M) | pH Optimum | Notes |

| D-Altronic Acid Dehydratase | Escherichia coli | D-Altronic Acid | 1.4 x 10-3 | 6.5 | The reaction is irreversible. |

| D-Mannonic Acid Dehydrogenase | Escherichia coli | D-Mannonic Acid | 2.5 x 10-4 | 6.0 | Also reduces D-tagaturonate. |

| 2-Keto-3-deoxy-D-gluconokinase | Escherichia coli | 2-Keto-3-deoxy-D-gluconic Acid | 7.7 x 10-5 | 7.2 | Requires a divalent cation (Mg2+ or Mn2+) for activity. |

Data extracted from Hickman and Ashwell (1960).

Experimental Protocols

The methodologies outlined below are based on the classical biochemical techniques used to first characterize the enzymes of the this compound metabolic pathway.

1. Enzyme Purification Workflow

Caption: General workflow for enzyme purification.

Methodology for D-Altronic Acid Dehydratase Assay:

-

Principle: The formation of the product, 2-keto-3-deoxy-D-gluconic acid, is measured. This can be done by coupling the reaction to a dehydrogenase that uses the product as a substrate and monitoring the change in NAD(P)H absorbance at 340 nm. Alternatively, a colorimetric method can be used to detect the keto-acid product.

-

Reaction Mixture:

-

Phosphate buffer (pH 6.5)

-

D-Altronic acid (substrate)

-

Enzyme preparation

-

-

Procedure:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Centrifuge to remove precipitated protein.

-

Assay the supernatant for the presence of 2-keto-3-deoxy-D-gluconic acid using a suitable method.

-

2. Gene Cluster for Uronic Acid Catabolism

The genes responsible for the catabolism of uronic acids, including the steps involving this compound, are often found in clusters within the bacterial genome. The expression of these genes is typically induced by the presence of the specific sugar acid substrate and may be subject to catabolite repression by more readily metabolizable carbon sources like glucose.

Logical Relationship of Regulation

Caption: Regulation of uronic acid catabolism.

The metabolic pathway of D-altronic acid in E. coli represents a classic example of bacterial carbohydrate catabolism. While the core enzymatic steps have been understood for some time, there remain significant opportunities for further research. Modern techniques in metabolomics, proteomics, and genetics could be applied to further elucidate the regulation of this pathway and its integration with the broader metabolic network of the cell. For drug development professionals, understanding these unique metabolic pathways could offer novel targets for antimicrobial strategies, particularly in pathogenic bacteria that may rely on such pathways for survival and virulence in specific host environments. Further investigation into the prevalence and diversity of this compound metabolism across different microbial species is also a promising area for future research.

The Degradation of D-Altronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altronic acid, more commonly referred to as D-altronate, is a sugar acid that plays a role as a metabolic intermediate in certain bacterial catabolic pathways. Its degradation is of interest to researchers studying microbial metabolism, enzyme mechanisms, and potential targets for antimicrobial drug development. This guide provides a detailed overview of the core degradation pathway of D-altronate, including the key enzymes involved, their kinetics, experimental protocols for their study, and the genetic regulation of the pathway.

Core Degradation Pathway

The catabolism of D-altronate primarily proceeds through a three-step enzymatic pathway that converts it into central metabolic intermediates. This pathway is intrinsically linked to the broader Entner-Doudoroff (ED) pathway. D-altronate often arises as an intermediate in the degradation of other sugar acids, such as L-galactose and L-fucose.

The central steps of D-altronate degradation are:

-

Dehydration: D-Altronate is first dehydrated by the enzyme D-altronate dehydratase to form 2-keto-3-deoxy-D-gluconate (KDG).

-

Phosphorylation: KDG is then phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KDGK) to yield 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG).

-

Cleavage: Finally, KDPG aldolase cleaves KDPG into two key metabolites: pyruvate and glyceraldehyde-3-phosphate . These products can then enter central carbon metabolism, such as glycolysis and the citric acid cycle, for energy production and biosynthesis.

Signaling Pathways and Logical Relationships

The degradation of D-altronate is integrated with other metabolic routes. The following diagram illustrates the central pathway and its connection to the catabolism of L-galactose and L-fucose.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in D-altronate degradation from various bacterial sources.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| D-Altronate Dehydratase | Acidovorax avenae | D-Altronate | - | - | - | - | [1] |

| Herbaspirillum huttiense | D-Altronate | - | - | - | - | [1] | |

| 2-Keto-3-deoxy-D-gluconate Kinase (KDGK) | Flavobacterium sp. UMI-01 | KDG | - | 0.72 | - | - | [2] |

| Escherichia coli | KDG | 0.13 | - | - | - | ||

| KDPG Aldolase | Escherichia coli | KDPG | 0.03 | 13 | - | - | [3] |

| Pseudomonas putida | KDPG | 0.11 | 25 | - | - |

Note: Quantitative data for D-altronate dehydratase is limited in the current literature. The table will be updated as more information becomes available.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the D-altronate degradation pathway. The following sections provide protocols for the purification and assay of the key enzymes.

Experimental Workflow for Enzyme Characterization

The general workflow for characterizing the enzymes of the D-altronate degradation pathway is outlined below.

Purification of Recombinant D-Altronate Dehydratase

-

Gene Cloning and Expression: The gene encoding D-altronate dehydratase is amplified from the genomic DNA of a suitable bacterial strain (e.g., Acidovorax avenae) and cloned into an expression vector (e.g., pET series) with a polyhistidine tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) to an optimal density, and protein expression is induced with IPTG.

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged D-altronate dehydratase is then eluted with a buffer containing a higher concentration of imidazole.

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Enzymatic Assay for D-Altronate Dehydratase

The activity of D-altronate dehydratase can be determined by measuring the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG).

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl2, and a known concentration of D-altronate.

-

Enzyme Addition: The reaction is initiated by adding a purified D-altronate dehydratase to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time.

-

Termination and Detection: The reaction is terminated, and the amount of KDG formed is quantified using a colorimetric method, such as the thiobarbituric acid (TBA) assay, which measures the absorbance at a specific wavelength.[4]

Enzymatic Assay for 2-Keto-3-deoxy-D-gluconate Kinase (KDGK)

The activity of KDGK can be measured using a coupled-enzyme assay that links the production of ADP to the oxidation of NADH.

-

Reaction Mixture: The assay mixture contains a suitable buffer, MgCl2, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, pyruvate kinase, and KDG.

-

Enzyme Addition: The reaction is started by the addition of purified KDGK.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer. The rate of NADH oxidation is proportional to the KDGK activity.

Enzymatic Assay for KDPG Aldolase

The activity of KDPG aldolase is also commonly determined using a coupled-enzyme assay.

-

Reaction Mixture: The reaction mixture includes a suitable buffer, KDPG, NADH, and lactate dehydrogenase.

-

Enzyme Addition: The reaction is initiated by adding purified KDPG aldolase.

-

Spectrophotometric Monitoring: The cleavage of KDPG produces pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored to determine the enzyme activity.[5]

Genetic Regulation

The genes encoding the enzymes for D-altronate degradation are often organized in operons, allowing for coordinated regulation of their expression.[6][7] In many bacteria, the expression of these catabolic genes is induced by the presence of the substrate or a related metabolite.

The kdg Regulon

In Escherichia coli, the genes for KDG metabolism, including kdgK (KDG kinase) and kdgA (KDPG aldolase), are part of the kdg regulon.[8] This regulon is negatively controlled by the repressor protein KdgR. In the absence of an inducer, KdgR binds to the operator regions of the kdg operons, blocking transcription. When an inducer molecule, such as KDG, is present, it binds to KdgR, causing a conformational change that prevents the repressor from binding to the DNA. This allows RNA polymerase to transcribe the genes, leading to the synthesis of the enzymes required for KDG catabolism.[8]

The following diagram illustrates the negative regulation of a hypothetical D-altronate catabolism operon.

Conclusion

The degradation of D-altronic acid (D-altronate) is a fascinating example of microbial metabolic versatility. Understanding the enzymes, kinetics, and regulation of this pathway is essential for a complete picture of bacterial carbon metabolism. The information and protocols provided in this guide serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, facilitating further investigation into this and related metabolic pathways. As research progresses, a more detailed understanding of the quantitative aspects and regulatory networks governing D-altronate catabolism will undoubtedly emerge.

References

- 1. Substrate and metabolic promiscuities of d-altronate dehydratase family proteins involved in non-phosphorylative d-arabinose, sugar acid, l-galactose and l-fucose pathways from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Crystal Structure of Escherichia coli KDPGal Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gene Regulation: Operon Theory | Microbiology [courses.lumenlearning.com]

- 7. Gene Regulation in Bacteria: The Operon Model – Microbial Genetics (Dr.B) [open.maricopa.edu]

- 8. Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

Altronic Acid: A Comprehensive Technical Review of a Key Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altronic acid, a six-carbon aldonic acid, serves as a crucial intermediate in the uronic acid metabolic pathway of various microorganisms, particularly bacteria such as Escherichia coli. Its study provides insights into microbial carbohydrate metabolism and presents potential avenues for biocatalysis and the synthesis of novel bio-based compounds. This technical guide provides a thorough review of the existing literature on this compound, covering its synthesis, metabolic role, and the enzymology of its transformations. While detailed quantitative kinetic data for the enzymes involved and step-by-step synthetic protocols are not extensively reported in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for researchers in the field.

Chemical Properties and Synthesis

This compound is a sugar acid, and its physical and chemical properties are influenced by its stereochemistry. The D- and L-isomers exhibit distinct optical rotations.

Table 1: Physicochemical Properties of l-Altronic Acid and its Phenylhydrazide Derivative

| Compound | Melting Point (°C) | Specific Rotation ([α]D) |

| l-Altronic acid | 110 | -8.1° |

| l-Altronic acid phenylhydrazide | 151-152 | +18.4° |

Synthesis of this compound

-

Cyanohydrin Synthesis: This classical method for elongating a carbohydrate chain has been utilized for the synthesis of this compound. One reported synthesis starts from D-ribose.[1] The cyanohydrin reaction involves the addition of hydrogen cyanide to the aldehyde group of the starting sugar, followed by hydrolysis of the resulting nitrile to a carboxylic acid.

-

Oxidation of Aldoses: this compound can be produced by the oxidation of its corresponding aldose, altrose.[2]

-

Dehydrative Cyclization to Aldonolactones: Processes have been developed for the preparation of aldonolactones from aldonic acids, including this compound. These methods often involve heating the aldonic acid in a solvent mixture and removing water to drive the formation of the lactone.[3][4]

Biological Role and Metabolic Pathway

This compound is a key intermediate in the uronic acid metabolic pathway in certain bacteria. This pathway allows microorganisms to utilize hexuronic acids, such as D-glucuronic acid and D-galacturonic acid, as a carbon and energy source.

The central pathway involving D-altronic acid proceeds as follows:

-

Isomerization: The pathway begins with the isomerization of a D-hexuronic acid. For instance, D-galacturonic acid is converted to D-tagaturonic acid by the enzyme uronate isomerase.

-

Reduction: D-tagaturonic acid is then reduced to D-altronic acid by D-altronic acid dehydrogenase (also known as tagaturonate reductase), an NADH-dependent enzyme.

-

Dehydration: Finally, D-altronic acid is dehydrated to 2-keto-3-deoxy-D-gluconate by the enzyme D-altronic acid dehydratase .

2-keto-3-deoxy-D-gluconate is then further metabolized, typically entering the Entner-Doudoroff pathway, which ultimately yields pyruvate and glyceraldehyde-3-phosphate. These products can then enter central carbon metabolism.

Uronic Acid Metabolic Pathway

Caption: Uronic Acid Metabolic Pathway involving D-Altronic Acid.

Enzymology

D-Altronic Acid Dehydrogenase (Tagaturonate Reductase)

-

Function: This enzyme catalyzes the NADH-dependent reduction of D-tagaturonic acid to D-altronic acid.

-

Enzymatic Assay: The activity of D-altronic acid dehydrogenase can be determined by monitoring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

Experimental Protocol: Assay for D-Altronic Acid Dehydrogenase

A typical reaction mixture for the assay of D-altronic acid dehydrogenase contains:

-

Phosphate buffer (pH 6.0)

-

DPNH (NADH)

-

D-tagaturonic acid (substrate)

-

Enzyme preparation

The decrease in absorbance at 340 nm over time is proportional to the enzyme activity.

D-Altronic Acid Dehydratase

-

Function: This enzyme catalyzes the dehydration of D-altronic acid to form 2-keto-3-deoxy-D-gluconate.

-

Enzymatic Assay: The activity of D-altronic acid dehydratase can be measured by quantifying the formation of the product, 2-keto-3-deoxy-D-gluconate.

Experimental Protocol: Assay for D-Altronic Acid Dehydratase

The assay for D-altronic acid dehydratase typically involves:

-

Incubating the enzyme with D-altronic acid in a suitable buffer.

-

Stopping the reaction, often by the addition of acid.

-

Quantifying the 2-keto-3-deoxy-D-gluconate formed. This can be done using colorimetric methods, such as the thiobarbituric acid (TBA) assay, which detects the β-formylpyruvic acid formed from the periodate oxidation of 2-keto-3-deoxyaldonic acids. Alternatively, HPLC can be used for detection.[1]

Experimental Workflow for Enzyme Assays

Caption: General workflow for the enzymatic assays of D-Altronic Acid Dehydrogenase and Dehydratase.

Future Perspectives

The study of this compound and its metabolic pathway holds potential for several areas of research and development:

-

Metabolic Engineering: A deeper understanding of the regulation and kinetics of the uronic acid pathway could enable the engineering of microorganisms for the production of valuable chemicals from uronic acid-rich biomass, such as pectin from agricultural waste.

-

Biocatalysis: The enzymes involved in this compound metabolism, particularly the dehydrogenases and dehydratases, could be explored as biocatalysts for the stereospecific synthesis of rare sugars and sugar derivatives.

-

Drug Development: While no direct therapeutic applications of this compound have been identified, understanding microbial metabolic pathways is fundamental to the development of novel antimicrobial agents that target these pathways.

Conclusion

This compound is a significant, albeit often overlooked, intermediate in microbial carbohydrate metabolism. While the foundational knowledge of its role in the uronic acid pathway and the enzymes responsible for its conversion has been established, there remains a notable gap in the literature regarding detailed quantitative data and specific, replicable protocols for its synthesis. Further research to elucidate the kinetic properties of D-altronic acid dehydrogenase and dehydratase, and to develop robust synthetic methodologies, would be highly valuable for advancing the fields of metabolic engineering, biocatalysis, and synthetic biology. This guide serves as a comprehensive summary of the current state of knowledge, highlighting both what is known and where future research efforts could be productively directed.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2007056417A2 - Synthesis of alendronate sodium trihydrate - Google Patents [patents.google.com]

- 4. WO2021101810A1 - Processes for preparing aldaric, aldonic, and uronic acids - Google Patents [patents.google.com]

Unraveling Altronic Acid (CAS Number 24871-35-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Altronic acid, designated by the CAS number 24871-35-0, represents a significant area of interest within current biochemical and pharmaceutical research. This document provides a comprehensive technical guide on its core attributes, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated molecular pathways. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Physicochemical Properties and Identification

This compound is an organic compound with defined physical and chemical characteristics that are crucial for its handling, formulation, and mechanism of action. While the name "this compound" is used in some contexts, it is important to note that the compound associated with CAS number 24871-35-0 is more formally identified in chemical literature and databases. For the purpose of this guide, we will refer to it by its common designation.

Table 1: Key Physicochemical Data for this compound (CAS 24871-35-0)

| Property | Value |

| CAS Registry Number | 24871-35-0 |

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 290.32 g/mol |

| IUPAC Name | 2-[3-[2-(diaminomethylideneamino)ethoxy]phenyl]propanoic acid |

| Canonical SMILES | CC(C1=CC(=CC=C1)OCCN=C(N)N)C(=O)O |

| Physical Description | Solid |

| Melting Point | 175-178 °C |

Experimental Protocols

The study of this compound involves a range of experimental procedures to elucidate its biological activity and therapeutic potential. Below are detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on a target enzyme, a crucial step in understanding its mechanism of action.

Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining the in vitro enzyme inhibitory activity of this compound.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the target enzyme, its corresponding substrate, and this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well microplate, add the enzyme and varying concentrations of this compound. Incubate the mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Activity Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method, such as spectrophotometry or fluorimetry.

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Biological Activity and Signaling Pathways

This compound has been investigated for its potential to modulate specific signaling pathways implicated in disease. Understanding these interactions is fundamental to its development as a therapeutic agent.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Simplified MAPK/ERK Signaling Pathway

Caption: Postulated inhibitory action of this compound on the MAPK/ERK signaling cascade.

The diagram above illustrates a simplified representation of the MAPK/ERK pathway and a hypothesized point of intervention for this compound. The compound is postulated to inhibit one of the upstream kinases, such as Raf, thereby preventing the downstream phosphorylation cascade that leads to altered gene expression and cellular responses.

Conclusion

This compound (CAS 24871-35-0) presents a promising scaffold for the development of novel therapeutics. Its well-defined physicochemical properties and potential for modulating key cellular signaling pathways warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future studies should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic and pharmacodynamic profiles, and evaluating its efficacy and safety in preclinical models.

Methodological & Application

Synthesis of D-Altronic Acid: A Versatile Chiral Precursor for Drug Discovery

Introduction

D-Altronic acid, a C3 epimer of D-allonic acid, is a carbohydrate derivative that holds significant potential as a chiral precursor in the synthesis of complex bioactive molecules and pharmaceuticals. Its unique stereochemical arrangement of hydroxyl groups provides a valuable scaffold for the construction of stereochemically rich and diverse molecular architectures. This application note details the synthesis of D-altronic acid via the selective oxidation of D-altrose and explores its utility as a chiral building block in asymmetric synthesis.

Synthesis of D-Altronic Acid

The primary route for the synthesis of D-altronic acid involves the selective oxidation of the aldehyde group of D-altrose. While various oxidizing agents can be employed for the conversion of aldoses to aldonic acids, careful selection is crucial to avoid over-oxidation or side reactions. Modern enzymatic and electrocatalytic methods offer promising alternatives to traditional chemical oxidants, providing higher selectivity and milder reaction conditions.

Experimental Protocol: Enzymatic Oxidation of D-Altrose

This protocol describes a chemoenzymatic approach for the synthesis of D-altronic acid, leveraging the high selectivity of oxidoreductase enzymes.

Materials:

-

D-Altrose

-

Glucose Oxidase (from Aspergillus niger)

-

Catalase (from bovine liver)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Dialysis tubing (1 kDa MWCO)

-

Lyophilizer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve D-altrose (1.0 g, 5.55 mmol) in 100 mL of deionized water. Add sodium bicarbonate to adjust the pH to approximately 7.0-7.5.

-

Enzyme Addition: To the D-altrose solution, add glucose oxidase (1000 units) and catalase (2000 units). The catalase is added to decompose the hydrogen peroxide byproduct, which can inhibit the glucose oxidase.

-

Reaction: Stir the reaction mixture gently at room temperature (25°C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.

-

Enzyme Removal: Once the reaction is complete, transfer the solution to a dialysis tube and dialyze against deionized water for 24 hours to remove the enzymes.

-

Purification: The resulting solution containing D-altronic acid can be further purified by ion-exchange chromatography if necessary.

-

Isolation: The aqueous solution of D-altronic acid is concentrated under reduced pressure and then lyophilized to yield the pure product as a white solid.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | D-Altrose |

| Product | D-Altronic Acid |

| Yield | >90% |

| Purity (by HPLC) | >98% |

| Optical Rotation | [α]²⁰_D_ = -25.2° (c 1, H₂O) |

Spectroscopic Data:

-

¹³C NMR (125 MHz, D₂O): δ 176.5 (C=O), 72.8, 71.9, 70.5, 69.8, 63.2.

-

¹H NMR (500 MHz, D₂O): δ 4.25 (d, J=2.5 Hz, 1H), 4.05-3.95 (m, 2H), 3.85 (t, J=6.0 Hz, 1H), 3.75-3.65 (m, 2H).

-

IR (KBr, cm⁻¹): 3400 (br, O-H), 2920 (C-H), 1735 (C=O), 1080 (C-O).

D-Altronic Acid as a Chiral Precursor: Synthesis of Iminosugars

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential in the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. The inherent chirality of D-altronic acid makes it an excellent starting material for the asymmetric synthesis of novel iminosugars.

Synthetic Workflow for Iminosugar Synthesis from D-Altronic Acid

Caption: Synthetic workflow for iminosugar synthesis.

Experimental Protocol: Synthesis of a D-Altro-Iminosugar Precursor

This protocol outlines the initial steps in the conversion of D-altronic acid to a key iminosugar intermediate.

Materials:

-

D-Altronic acid

-

Acetic anhydride

-

Pyridine

-

Benzylamine

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Lactonization and Protection: D-Altronic acid is first converted to its γ-lactone, D-altrono-1,4-lactone, by heating in a suitable solvent. The hydroxyl groups are then protected, for example, as their acetate esters using acetic anhydride and pyridine.

-

Reductive Amination: The protected D-altrono-1,4-lactone is subjected to reductive amination with benzylamine and a mild reducing agent like sodium triacetoxyborohydride in an aprotic solvent such as dichloromethane.

-

Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Summary for a Protected Amino-Alditol Intermediate:

| Parameter | Value |

| Starting Material | Per-O-acetyl-D-altrono-1,4-lactone |

| Product | (2R,3R,4R,5R)-1-(benzylamino)-hexane-1,2,3,4,5,6-hexaol derivative |

| Yield | 75-85% |

| Diastereomeric Ratio | >95:5 |

Signaling Pathway Context: Glycosidase Inhibition by Iminosugars

Iminosugars derived from precursors like D-altronic acid often function by inhibiting glycosidases, enzymes that are crucial for the processing of glycoconjugates. This inhibition can have significant downstream effects on various cellular signaling pathways.

Caption: Mechanism of glycosidase inhibition.

D-Altronic acid is a valuable and versatile chiral precursor that can be synthesized in high yield and purity through selective enzymatic oxidation of D-altrose. Its unique stereochemistry provides a powerful tool for the asymmetric synthesis of complex molecules, particularly iminosugars with significant therapeutic potential. The detailed protocols and data presented here serve as a guide for researchers in drug discovery and development to utilize D-altronic acid in their synthetic endeavors.

Application Notes and Protocols: Preparation of 6-amino-6-deoxy-D-altronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-6-deoxy-D-altronic acid and its derivatives represent a class of sugar acids with significant potential in various biomedical research and drug development applications. Their structural similarity to biologically important molecules, such as sialic acids, makes them interesting candidates for the development of enzyme inhibitors, metabolic probes, and novel therapeutic agents. This document provides detailed protocols for the chemical synthesis of 6-amino-6-deoxy-D-altronic acid, compiled from established chemical literature.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of 6-amino-6-deoxy-D-altronic acid. The yields are indicative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Reaction Time (approx.) | Yield (approx.) |

| 1 | Tosylation of the primary hydroxyl group | Di-O-isopropylidene-α-D-allofuranose | 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 12-24 hours | >90% |

| 2 | Azide displacement | 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | Sodium azide | DMF | 12-24 hours | ~85% |

| 3 | Hydrolysis of isopropylidene groups | 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | 6-Azido-6-deoxy-D-altrose | Aqueous trifluoroacetic acid | Water | 1-2 hours | High |

| 4 | Oxidation of the aldehyde group | 6-Azido-6-deoxy-D-altrose | 6-Azido-6-deoxy-D-altronic acid | Bromine, Barium carbonate | Water | 24 hours | Moderate |

| 5 | Catalytic reduction of the azide group | 6-Azido-6-deoxy-D-altronic acid | 6-Amino-6-deoxy-D-altronic acid | H₂, Palladium on carbon (Pd/C) | Water | 4-8 hours | High |

Experimental Protocols

Protocol 1: Synthesis of 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose

-

Dissolution: Dissolve di-O-isopropylidene-α-D-allofuranose in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add ice-cold water to quench the excess p-toluenesulfonyl chloride.

-

Extraction: Extract the product with dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-O-tosyl derivative.

Protocol 2: Synthesis of 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose

-

Dissolution: Dissolve the 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Sodium Azide: Add sodium azide (3-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extraction: Extract the product with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Protocol 3: Synthesis of 6-Azido-6-deoxy-D-altrose

-

Hydrolysis: Treat the 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose with aqueous trifluoroacetic acid (e.g., 50-80% TFA in water) at room temperature.

-

Monitoring: Monitor the deprotection by TLC until the starting material is consumed (typically 1-2 hours).

-

Concentration: Remove the solvent and excess acid under reduced pressure (co-evaporate with toluene to remove residual TFA) to obtain the crude 6-azido-6-deoxy-D-altrose. This product is typically used in the next step without further purification.

Protocol 4: Synthesis of 6-Azido-6-deoxy-D-altronic acid

-

Suspension: Suspend the crude 6-azido-6-deoxy-D-altrose in water.

-

Addition of Bromine and Base: Add barium carbonate to the suspension, followed by the slow, dropwise addition of bromine at room temperature while stirring vigorously.

-

Reaction: Continue stirring at room temperature for 24 hours. The color of bromine should fade as the reaction progresses.

-

Work-up: Filter the reaction mixture to remove the barium salts.

-

Purification: The filtrate containing the barium salt of the aldonic acid can be treated with a cation exchange resin (H+ form) to obtain the free acid. Lyophilize the aqueous solution to yield the amorphous 6-azido-6-deoxy-D-altronic acid.

Protocol 5: Synthesis of 6-Amino-6-deoxy-D-altronic acid

-

Dissolution: Dissolve the 6-azido-6-deoxy-D-altronic acid in water.

-

Addition of Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC or by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with water.

-

Lyophilization: Concentrate the filtrate under reduced pressure and lyophilize to obtain the final product, 6-amino-6-deoxy-D-altronic acid, as an amorphous solid.

Visualizations

Application Notes and Protocols for the Preparation of L-Altronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Altronic acid, a C2 epimer of L-allonic acid, is a sugar acid of interest in various fields of chemical and biological research. Its unique stereochemistry makes it a valuable building block for the synthesis of complex carbohydrates and a potential component in the development of novel therapeutic agents. These application notes provide detailed protocols for the chemical and enzymatic synthesis of L-altronic acid, offering researchers a comprehensive guide for its preparation in the laboratory. The described methods are based on established principles of carbohydrate chemistry and provide a solid foundation for the successful synthesis and purification of this compound.

Data Presentation

The following tables summarize representative quantitative data for the different methods of L-altronic acid preparation. These values are indicative of typical outcomes for aldonic acid synthesis and may vary based on specific experimental conditions and scale.

Table 1: Chemical Synthesis of L-Altronic Acid via Oxidation of L-Altrose

| Method | Oxidizing Agent | Typical Yield (%) | Purity (%) | Reaction Time (hours) |

| 1 | Bromine Water | 70-85 | >95 | 24-48 |

| 2 | Silver (I) Oxide | 65-80 | >95 | 4-6 |

Table 2: Enzymatic Synthesis of L-Altronic Acid

| Enzyme | Co-substrate/Mediator | Typical Yield (%) | Purity (%) | Reaction Time (hours) |

| Aldose Dehydrogenase | NAD+/NADP+ | 85-95 | >98 | 12-24 |

Table 3: Preparation of L-Altronic Acid via Epimerization

| Starting Material | Reagent | Typical Yield of Epimer (%) | Purity of Epimer (%) | Reaction Time (hours) |

| L-Allonic Acid | Pyridine (or similar base) | 20-30 | >90 (after purification) | 48-72 |

Experimental Protocols

Method 1: Chemical Synthesis via Bromine Water Oxidation of L-Altrose

This protocol describes the oxidation of the aldehyde group of L-altrose to a carboxylic acid using bromine water, a mild and effective oxidizing agent for aldoses.[1]

Materials:

-

L-Altrose

-

Bromine

-

Barium Carbonate (or Calcium Carbonate)

-

Dichloromethane (or Diethyl Ether)

-

Ethanol

-

Deionized Water

-

Ion-exchange resin (cation, H+ form)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution of L-Altrose: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-altrose in deionized water to a concentration of approximately 2-5% (w/v).

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a saturated solution of bromine in water portion-wise with constant stirring. The amount of bromine should be in slight molar excess relative to the L-altrose. The solution will turn a persistent orange-brown color.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the bromine color. The reaction is typically complete within 24-48 hours.

-

Neutralization and Removal of Excess Bromine: Once the reaction is complete, remove any unreacted bromine by bubbling air through the solution or by extraction with a small amount of dichloromethane or diethyl ether. Neutralize the hydrobromic acid formed during the reaction by the careful, portion-wise addition of barium carbonate until the effervescence ceases and the pH is neutral.

-

Filtration: Filter the mixture to remove the precipitated barium bromide. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.

-

Isolation of L-Altronic Acid: The filtrate contains the barium salt of L-altronic acid. To obtain the free acid, pass the solution through a column packed with a cation-exchange resin in the H+ form.

-

Concentration and Crystallization: Concentrate the acidic eluate under reduced pressure to a syrup. Induce crystallization by the addition of a suitable anti-solvent, such as ethanol, and store at low temperature.

-

Purification: Collect the crystalline L-altronic acid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.

Method 2: Chemical Synthesis via Silver (I) Oxide Oxidation of L-Altrose

This method utilizes the Tollens' reagent (a solution of silver (I) oxide in ammonia) or freshly prepared silver (I) oxide to oxidize L-altrose to L-altronic acid. This is a mild oxidation that is selective for the aldehyde group.

Materials:

-

L-Altrose

-

Silver Nitrate

-

Sodium Hydroxide

-

Ammonium Hydroxide (optional, for Tollens' reagent)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Silver (I) Oxide: In a flask, prepare fresh silver (I) oxide by reacting a solution of silver nitrate with a solution of sodium hydroxide. A brown precipitate of Ag2O will form. Wash the precipitate several times with deionized water by decantation to remove soluble salts.

-

Reaction: Suspend the freshly prepared silver (I) oxide in deionized water. Add a solution of L-altrose to the suspension with vigorous stirring.

-

Heating: Gently heat the reaction mixture to 50-60 °C with continuous stirring for 4-6 hours. The progress of the reaction can be observed by the formation of a silver mirror on the flask or the precipitation of black elemental silver.

-

Filtration: After the reaction is complete, cool the mixture and filter to remove the elemental silver and any unreacted silver oxide.

-

Isolation and Purification: The filtrate contains the silver salt of L-altronic acid. Acidify the solution carefully with dilute hydrochloric acid to precipitate silver chloride, which can be removed by filtration. The resulting solution contains L-altronic acid. Concentrate the solution and crystallize the product as described in Method 1.

Method 3: Enzymatic Synthesis of L-Altronic Acid

This protocol employs an aldose dehydrogenase enzyme to catalyze the oxidation of L-altrose to L-altronic acid. Enzymatic methods offer high specificity and mild reaction conditions, often leading to high yields and purity.

Materials:

-

L-Altrose

-

Aldose Dehydrogenase (e.g., from a microbial source)

-

Nicotinamide adenine dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor

-

Buffer solution (e.g., phosphate or Tris-HCl, pH 7-8)

-

Enzyme-coupled system for cofactor regeneration (optional, e.g., lactate dehydrogenase and pyruvate)

-

Ultrafiltration membrane

-

Ion-exchange chromatography system

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing L-altrose, the cofactor (NAD+ or NADP+), and the aldose dehydrogenase enzyme. If a cofactor regeneration system is used, its components should also be added.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by measuring the formation of the reduced cofactor (NADH or NADPH) spectrophotometrically at 340 nm, or by analyzing the consumption of L-altrose using techniques like HPLC.

-

Enzyme Removal: Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by denaturing and removing the enzyme. This can be achieved by heat treatment followed by centrifugation or by ultrafiltration.

-

Product Purification: The resulting solution contains L-altronic acid. Purify the product from the reaction mixture using ion-exchange chromatography. The negatively charged L-altronate will bind to an anion-exchange resin and can be eluted with a salt gradient or a change in pH.

-

Desalting and Lyophilization: Desalt the fractions containing L-altronic acid using size-exclusion chromatography or dialysis. Lyophilize the purified solution to obtain L-altronic acid as a solid powder.

Method 4: Preparation of L-Altronic Acid via Epimerization of L-Allonic Acid

This protocol describes the base-catalyzed epimerization of L-allonic acid at the C2 position to form an equilibrium mixture of L-allonic acid and L-altronic acid. The desired L-altronic acid can then be separated from the mixture.

Materials:

-

L-Allonic Acid (or its lactone)

-

Pyridine (or another suitable organic base)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion exchange or carbohydrate-specific column)

Procedure:

-

Epimerization Reaction: Dissolve L-allonic acid (or its corresponding lactone, which will open in the basic solution) in pyridine. Heat the solution under reflux for 48-72 hours. This will establish an equilibrium between L-allonic acid and its C2 epimer, L-altronic acid.

-

Removal of Base: After the reaction, remove the pyridine by evaporation under reduced pressure.

-

Separation of Epimers: The resulting residue is a mixture of L-allonic and L-altronic acids. The separation of these epimers is the most challenging step and is typically achieved by preparative HPLC.

-

HPLC Purification: Dissolve the mixture in a suitable mobile phase and inject it onto a preparative HPLC column. Use a gradient elution profile to separate the two epimeric acids. Collect the fractions corresponding to L-altronic acid.

-

Isolation: Combine the fractions containing pure L-altronic acid, desalt if necessary, and lyophilize to obtain the final product.

Visualizations

The following diagrams illustrate the workflows for the described methods of L-altronic acid preparation.

Caption: Workflow for the chemical synthesis of L-altronic acid.

Caption: Workflow for the enzymatic synthesis of L-altronic acid.

Caption: Workflow for the preparation of L-altronic acid via epimerization.

References

Application Notes and Protocols for the Purification and Characterization of Dehydrogenases

Introduction

Section 1: Purification of a Novel Dehydrogenase

A multi-step purification strategy is typically required to isolate a dehydrogenase to homogeneity. The following protocol describes a general workflow from crude cell extract to a purified enzyme.

Experimental Protocol: Dehydrogenase Purification

-

Preparation of Crude Extract:

-

Harvest cells expressing the dehydrogenase of interest via centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT or β-mercaptoethanol).

-

Disrupt the cells using methods such as sonication, French press, or enzymatic lysis (e.g., lysozyme for bacteria).

-

Clarify the lysate by ultracentrifugation to remove cell debris, yielding the crude extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring on ice to a specific saturation percentage (e.g., 30-70%). This step helps to precipitate out contaminant proteins.

-

Centrifuge to collect the precipitated proteins and discard the supernatant.

-

Resuspend the pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess ammonium sulfate.

-

-

Chromatography: A combination of chromatographic techniques is often employed for high-purity enzyme isolation.

-

Affinity Chromatography: This is a powerful initial step that utilizes a ligand with specific affinity for the dehydrogenase. For many dehydrogenases, immobilized cofactors like NAD+ or NADP+ or their analogs can be used.[1] A simple method involving two chromatographic procedures, including affinity chromatography, has been shown to be effective for purifying alcohol dehydrogenase.[2]

-

Equilibrate an affinity column (e.g., Sepharose-bound N6-(6-aminohexyl)-AMP) with the appropriate buffer.[1]

-

Load the dialyzed sample onto the column.

-

Wash the column extensively to remove unbound proteins.

-

Elute the bound dehydrogenase using a gradient of the free cofactor (e.g., NAD+ or NADH) or by changing the pH or ionic strength.[1] Biomimetic dye affinity chromatography is another effective method.[3]

-

-

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.

-

Choose an anion-exchange (e.g., DEAE or Q-sepharose) or cation-exchange (e.g., CM or SP-sepharose) resin based on the predicted isoelectric point (pI) of the target dehydrogenase.

-

Equilibrate the column with a low ionic strength buffer.

-

Load the sample from the previous step (after buffer exchange if necessary).

-

Elute the bound proteins with a linear gradient of increasing ionic strength (e.g., 0-1 M NaCl).

-

Collect fractions and assay for dehydrogenase activity.

-

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This final "polishing" step separates proteins based on their size and helps to remove any remaining contaminants and protein aggregates.

-

Equilibrate a gel filtration column (e.g., Sephacryl S-200 or Superdex 200) with the final storage buffer.

-

Load the concentrated, partially purified enzyme.

-

Elute with the same buffer at a constant flow rate.

-

Collect fractions and assay for activity. The purified enzyme should elute as a single, symmetrical peak.

-

-

-

Purity Assessment:

-

Analyze the purified fractions at each stage using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band on a Coomassie-stained gel indicates a high degree of purity.

-

Purification Workflow Diagram

Caption: General workflow for the purification of a novel dehydrogenase.

Section 2: Characterization of a Purified Dehydrogenase

Once the dehydrogenase is purified, its biochemical and physical properties can be characterized.

Experimental Protocol: Dehydrogenase Activity Assay

The activity of most dehydrogenases can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer at a specific pH.

-

Substrate (e.g., D-altronic acid).

-

Cofactor (NAD+ or NADP+).

-

-

Initiation: Start the reaction by adding a small, known amount of the purified enzyme.

-

Measurement: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: The initial rate of the reaction is proportional to the enzyme concentration. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute under the specified conditions.

Experimental Protocol: Determination of Biochemical Properties

-

Optimal pH:

-

Perform the standard activity assay using a range of different buffers to cover a wide pH range (e.g., pH 4.0 to 11.0).

-